molecular formula C11H23NO B12096386 1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol

1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol

Cat. No.: B12096386
M. Wt: 185.31 g/mol
InChI Key: IZJNRKXJQOBFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol is an organic compound that features a cycloheptane ring substituted with an aminoethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol typically involves the following steps:

    Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Aminoethyl Group: This step involves the addition of an aminoethyl group to the cycloheptane ring. This can be achieved through nucleophilic substitution reactions using reagents such as ethylenediamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The aminoethyl group can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines, alcohols.

    Substitution Products: Substituted amines, esters.

Scientific Research Applications

1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-Aminoethyl)-4-methylcycloheptan-1-ol
  • 1-(2-Aminoethyl)-4,4-dimethylcyclohexan-1-ol
  • 1-(2-Aminoethyl)-4,4-dimethylcyclopentan-1-ol

Uniqueness: 1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(2-aminoethyl)-4,4-dimethylcycloheptan-1-ol

InChI

InChI=1S/C11H23NO/c1-10(2)4-3-5-11(13,7-6-10)8-9-12/h13H,3-9,12H2,1-2H3

InChI Key

IZJNRKXJQOBFBN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(CC1)(CCN)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.